![molecular formula C26H29N5O2 B2650729 1,7-dimethyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-27-8](/img/structure/B2650729.png)
1,7-dimethyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. One possible route could be the condensation of a suitable pyrimidine precursor with a phenethylamine derivative, followed by cyclization to form the fused ring system. Detailed synthetic pathways and reaction conditions would need to be investigated from relevant literature .
Chemical Reactions Analysis
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
1,7-dimethyl-3-(2-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives are explored for their potential as multitarget drugs in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds exhibit affinity for adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their dual-target-directed mechanism could offer symptomatic relief and possibly exert disease-modifying effects in neurodegenerative conditions (Brunschweiger et al., 2014), (Koch et al., 2013).
Antioxidant Properties and DNA Cleavage
Certain derivatives of this compound have been synthesized and evaluated for their in vitro antioxidant activity and DNA cleavage potential. These studies contribute to understanding the therapeutic implications of these compounds in oxidative stress-related conditions and their interaction with nucleic acids (Mangasuli et al., 2019).
Interaction with Adenosine Receptors
Research into the interaction of this compound derivatives with adenosine receptors (ARs) sheds light on their potential application in modulating adenosine-mediated physiological processes. These compounds have shown varying degrees of affinity for AR subtypes, which may have implications for therapeutic strategies targeting these receptors (Szymańska et al., 2016).
Potential as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of this compound have been explored for their inhibitory activity against dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. These studies highlight the potential application of these compounds in the treatment of diabetes (Mo et al., 2015).
properties
IUPAC Name |
1,7-dimethyl-3-[(2-methylphenyl)methyl]-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-15-29(14-13-20-10-5-4-6-11-20)25-27-23-22(30(25)16-18)24(32)31(26(33)28(23)3)17-21-12-8-7-9-19(21)2/h4-12,18H,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGTXWVGBMSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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